benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14538815
InChI: InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39)
SMILES:
Molecular Formula: C30H37N7O6
Molecular Weight: 591.7 g/mol

benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate

CAS No.:

Cat. No.: VC14538815

Molecular Formula: C30H37N7O6

Molecular Weight: 591.7 g/mol

* For research use only. Not for human or veterinary use.

benzyl (3-(5-carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-methoxypropoxy)-1H-benzo[d]imidazol-1-yl)propyl)carbamate -

Specification

Molecular Formula C30H37N7O6
Molecular Weight 591.7 g/mol
IUPAC Name benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate
Standard InChI InChI=1S/C30H37N7O6/c1-4-37-24(16-20(2)35-37)28(39)34-29-33-23-17-22(27(31)38)18-25(42-15-9-14-41-3)26(23)36(29)13-8-12-32-30(40)43-19-21-10-6-5-7-11-21/h5-7,10-11,16-18H,4,8-9,12-15,19H2,1-3H3,(H2,31,38)(H,32,40)(H,33,34,39)
Standard InChI Key ZNVBVVKAQBTDQW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC(=O)OCC4=CC=CC=C4)C(=CC(=C3)C(=O)N)OCCCOC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C30H37N7O6, MW 591.7 g/mol) features a benzimidazole scaffold substituted at positions 1, 2, 5, and 7 :

  • Position 1: A propyl chain terminated by a benzyl carbamate group (C6H5CH2OC(O)NH-).

  • Position 2: A 1-ethyl-3-methylpyrazole-5-carboxamide moiety.

  • Position 5: A carbamoyl group (-CONH2).

  • Position 7: A 3-methoxypropoxy side chain (-OCH2CH2CH2OCH3).

This arrangement creates a conformationally flexible molecule with hydrogen-bond donors/acceptors and hydrophobic regions, enabling interactions with biological targets .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC NameBenzyl N-[3-(5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl)propyl]carbamatePubChem
SMILESNC(C1=CC(OCCCOC)=C(N(CCCNC(OCC2=CC=CC=C2)=O)C(NC(C3=CC(C)=NN3CC)=O)=N4)C4=C1)=OGlpBio
InChIKeyZNVBVVKAQBTDQW-UHFFFAOYSA-NPubChem

Physicochemical Characteristics

The compound’s solubility and stability vary significantly across solvents:

Solvent/SystemSolubility (mg/mL)Storage TemperatureStability Duration
Dimethylformamide (DMF)10-20°C1 month
DMSO5-20°C1 month
Ethanol0.3-20°C1 month
DMF:PBS (1:2)0.3-20°C1 month

Data from GlpBio indicate that repeated freeze-thaw cycles degrade the compound, necessitating single-use aliquots.

Synthesis and Derivative Development

Synthetic Pathways

While full synthetic details remain proprietary, the compound’s construction likely involves sequential coupling of modular units:

  • Benzimidazole Core Formation: Condensation of 4-fluoro-3-nitrobenzoic acid with 1,2-diaminobenzene derivatives under acidic conditions, followed by nitro group reduction and carbamoylation at position 5.

  • Pyrazole Carboxamide Installation: Amide coupling between the benzimidazole intermediate and 1-ethyl-3-methylpyrazole-5-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt).

  • Alkoxy Side Chain Introduction: Nucleophilic substitution of a halogenated precursor with 3-methoxypropanol in the presence of a base.

  • Benzyl Carbamate Addition: Reaction of the terminal amine on the propyl chain with benzyl chloroformate.

Structural Analogues and SAR Insights

Modifications to the parent structure yield derivatives with varied STING agonist activity:

Table 3: Structure-Activity Relationship (SAR) Trends

Modification SiteEffect on STING Activation (EC50)Key Reference
Pyrazole N-ethyl groupRemoval increases EC50 10-foldXi et al.
Methoxypropoxy chain lengthShorter chains reduce solubilityVulcanChem
Benzyl carbamate replacementAromatic groups enhance potencyPubChem

Biological Activity and Mechanism

STING Agonism and Signaling

CAY10748 binds STING with an IC50 of 0.3794 µM in competition assays . Upon engagement, it induces:

  • Phosphorylation of STING (S366): Critical for TBK1 recruitment and IRF3 activation .

  • IFN-β and CXCL10 Secretion: 10 µM treatment elevates IFN-β to 450 pg/mL and CXCL10 to 1,200 pg/mL in human PBMCs .

  • Antitumor Immunity: In murine CT26 colon cancer models, 0.15 mg/kg dosing reduces tumor volume by 62% versus controls, while 1.5 mg/kg shows diminished efficacy due to potential receptor desensitization .

Pharmacokinetic Considerations

Preliminary data suggest rapid hepatic clearance (t1/2 = 2.1 h in mice) and moderate plasma protein binding (78%). The compound’s logP of 3.2 predicts adequate blood-brain barrier penetration, though this remains untested .

Therapeutic Applications and Preclinical Data

Oncology

In syngeneic tumor models, CAY10748 monotherapy activates tumor-infiltrating CD8+ T cells and depletes regulatory T cells (Tregs), synergizing with anti-PD-1 antibodies to achieve complete responses in 40% of subjects .

Autoimmune Disease Risks

Chronic administration in murine models (28 days at 0.5 mg/kg) induces elevated anti-dsDNA antibodies and glomerulonephritis, mirroring lupus-like pathology. This underscores the need for targeted delivery systems.

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